molecular formula C14H8Cl2O4 B13820794 5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 20872-11-1

5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid

Cat. No.: B13820794
CAS No.: 20872-11-1
M. Wt: 311.1 g/mol
InChI Key: YSILFGANTSUQDT-UHFFFAOYSA-N
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Description

5,5’-Dichlorobiphenyl-2,2’-dicarboxylic acid is a chemical compound with the molecular formula C14H8Cl2O4 It is a derivative of biphenyl, where two chlorine atoms are substituted at the 5 and 5’ positions, and two carboxylic acid groups are substituted at the 2 and 2’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dichlorobiphenyl-2,2’-dicarboxylic acid typically involves the chlorination of biphenyl followed by carboxylation. One common method is the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 5,5’-dichlorobiphenyl is then subjected to carboxylation using carbon dioxide under high pressure and temperature in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of 5,5’-Dichlorobiphenyl-2,2’-dicarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and carboxylation. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5,5’-Dichlorobiphenyl-2,2’-dicarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, aldehydes, and other reduced derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5,5’-Dichlorobiphenyl-2,2’-dicarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 5,5’-Dichlorobiphenyl-2,2’-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with amino acid residues in proteins, affecting their structure and function. The chlorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    5,5’-Dibromobiphenyl-2,2’-dicarboxylic acid: Similar structure but with bromine atoms instead of chlorine.

    5,5’-Diiodobiphenyl-2,2’-dicarboxylic acid: Similar structure but with iodine atoms instead of chlorine.

    5,5’-Difluorobiphenyl-2,2’-dicarboxylic acid: Similar structure but with fluorine atoms instead of chlorine.

Uniqueness

5,5’-Dichlorobiphenyl-2,2’-dicarboxylic acid is unique due to the presence of chlorine atoms, which impart distinct chemical properties such as increased reactivity and potential for halogen bonding. These properties make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

20872-11-1

Molecular Formula

C14H8Cl2O4

Molecular Weight

311.1 g/mol

IUPAC Name

2-(2-carboxy-5-chlorophenyl)-4-chlorobenzoic acid

InChI

InChI=1S/C14H8Cl2O4/c15-7-1-3-9(13(17)18)11(5-7)12-6-8(16)2-4-10(12)14(19)20/h1-6H,(H,17,18)(H,19,20)

InChI Key

YSILFGANTSUQDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)C(=O)O)C(=O)O

Origin of Product

United States

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